N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Description
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a bicyclic amine derivative featuring a 5-methyl-substituted thiazole ring linked via a methylene group to a cyclopropanamine moiety, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUHDRLRSWBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets such as enzymes and receptors.
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biological Activity
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₄N₂S
- Molecular Weight : 182.29 g/mol
- CAS Number : 1211504-34-5
- Structure : The compound features a cyclopropanamine core substituted with a thiazole moiety, which is significant for its biological activity.
The thiazole ring in the compound is known for its role in various biological interactions. Thiazoles often act as inhibitors or modulators of enzymes and transporters. In particular, the interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is critical for understanding its pharmacological profile.
P-Glycoprotein Interaction
Research indicates that compounds similar to N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine can modulate P-gp activity. Studies have shown that certain thiazole derivatives can stimulate ATPase activity in P-gp, suggesting they may act as substrates or inhibitors . This modulation is crucial for reversing multidrug resistance in cancer cells.
| Parameter | Value |
|---|---|
| ATPase Stimulation | Significant at concentrations of 10 μM |
| Effect on Drug Resistance | Reversal of resistance to paclitaxel and doxorubicin observed |
Anticancer Activity
In vitro studies have demonstrated that thiazole-containing compounds can reduce tumor volume and weight in animal models without significant side effects . This suggests potential applications in cancer therapy, particularly for drug-resistant tumors.
Case Studies
- Study on Drug Resistance Reversal
- In Vivo Efficacy
Comparison with Similar Compounds
Structural Features
Key Substituents and Moieties
*Calculated based on formula C₈H₁₃N₂S·2HCl.
Analysis :
- Positional Isomerism : The 4-methyl vs. 5-methyl thiazole substitution () may alter steric interactions in binding pockets, though data on biological activity are lacking.
- Salt Form : The dihydrochloride salt improves solubility relative to free bases (e.g., ), critical for bioavailability in drug formulations .
Reactivity Insights :
- The methyl group on the thiazole ring in the target compound likely reduces susceptibility to nucleophilic attack compared to chloro-substituted analogs.
Physicochemical Properties
Key Observations :
- The dihydrochloride form of the target compound likely offers superior aqueous solubility, critical for intravenous or oral formulations.
- Stability data for analogs (e.g., ) suggest that cyclopropanamine derivatives are generally robust under recommended storage conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
